molecular formula C21H22ClN5O3S B11235611 3-chloro-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzenesulfonamide

3-chloro-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B11235611
M. Wt: 459.9 g/mol
InChI Key: YSYMWTPPOQASSI-UHFFFAOYSA-N
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Description

3-CHLORO-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The structure of this compound includes a chlorobenzene sulfonamide moiety linked to a pyrimidine ring, which is further substituted with a morpholine group. This unique structure imparts specific chemical and biological properties to the compound.

Properties

Molecular Formula

C21H22ClN5O3S

Molecular Weight

459.9 g/mol

IUPAC Name

3-chloro-N-[4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)amino]phenyl]benzenesulfonamide

InChI

InChI=1S/C21H22ClN5O3S/c1-15-13-20(27-9-11-30-12-10-27)25-21(23-15)24-17-5-7-18(8-6-17)26-31(28,29)19-4-2-3-16(22)14-19/h2-8,13-14,26H,9-12H2,1H3,(H,23,24,25)

InChI Key

YSYMWTPPOQASSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)N4CCOCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the pyrimidine ring.

    Sulfonamide Formation: The sulfonamide moiety is formed by reacting the amine group on the pyrimidine ring with a sulfonyl chloride derivative.

    Chlorination: The final step involves the chlorination of the benzene ring using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide moiety, converting them to amines or thiols, respectively.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amines or thiols.

Scientific Research Applications

3-CHLORO-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antibacterial and antifungal agent due to its sulfonamide structure.

    Biological Studies: The compound is used in studies exploring enzyme inhibition, particularly targeting enzymes involved in bacterial cell wall synthesis.

    Chemical Biology: Researchers use the compound to study protein-ligand interactions and to develop new chemical probes.

    Industrial Applications: It is explored for use in the synthesis of advanced materials and as a precursor for other bioactive compounds.

Mechanism of Action

The mechanism of action of 3-CHLORO-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE involves the inhibition of specific enzymes, such as dihydropteroate synthase, which is crucial for bacterial folate synthesis. By binding to the active site of the enzyme, the compound prevents the formation of folic acid, thereby inhibiting bacterial growth and proliferation. The morpholine and pyrimidine moieties enhance the binding affinity and specificity of the compound for its target enzymes.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with a similar mechanism of action but different structural features.

    Sulfadiazine: A sulfonamide used in the treatment of bacterial infections, with a simpler structure compared to the target compound.

    Trimethoprim: Often used in combination with sulfonamides, it targets a different enzyme in the folate synthesis pathway.

Uniqueness

3-CHLORO-N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE is unique due to its complex structure, which includes a morpholine-substituted pyrimidine ring. This structural complexity enhances its binding affinity and specificity for target enzymes, potentially leading to improved antibacterial activity and reduced resistance development compared to simpler sulfonamides.

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